molecular formula C21H17N3O2S2 B3014131 N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide CAS No. 1251689-59-4

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide

Cat. No.: B3014131
CAS No.: 1251689-59-4
M. Wt: 407.51
InChI Key: ODAMUTIILAVIRH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is a complex organic compound that features a benzothiazole ring and a thiazole ring connected through a benzamide linkage

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazole intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is unique due to its specific structural features, such as the presence of both benzothiazole and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-20(24-21-23-16-3-1-2-4-18(16)28-21)14-7-9-15(10-8-14)26-11-19-22-17(12-27-19)13-5-6-13/h1-4,7-10,12-13H,5-6,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAMUTIILAVIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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